N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide
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Overview
Description
N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a hydroxy group, a methyl group, and a carboximidamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another approach includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy group and the carboximidamide group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like bromine and reducing agents like hydrazine . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrazole derivatives with additional functional groups, while reduction reactions may lead to the formation of pyrazoline intermediates .
Scientific Research Applications
N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . Additionally, it is used in the study of organic luminescent materials and electron conversion materials .
Mechanism of Action
The mechanism of action of N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use .
Comparison with Similar Compounds
N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide can be compared with other similar compounds, such as 3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide and 3-hydroxy-1-methyl-1H-pyrazole These compounds share structural similarities but differ in their functional groups and reactivity
Properties
IUPAC Name |
N'-hydroxy-1-methylpyrazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMRURPLDNNAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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